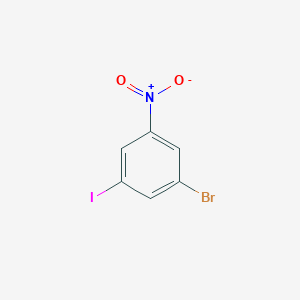

1-Bromo-3-iodo-5-nitrobenzene

Description

1-Bromo-3-iodo-5-nitrobenzene (CAS 861601-15-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂ and a molecular weight of approximately 338.91 g/mol. It features bromine and iodine substituents at the 1- and 3-positions, respectively, and a nitro group at the 5-position on the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block for synthesizing complex molecules, particularly in cross-coupling reactions due to the iodine atom's high reactivity . Its synthesis often involves halogenation or nitration of pre-functionalized aromatic precursors, though specific protocols are proprietary or require specialized conditions (e.g., microwave-assisted reactions) .

Properties

IUPAC Name |

1-bromo-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHGBDKCMRQYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670340 | |

| Record name | 1-Bromo-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861601-15-2 | |

| Record name | 1-Bromo-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1-iodo-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity. The process generally includes steps like bromination, purification through recrystallization, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

Reduction Products: The primary product of nitro group reduction is 1-bromo-3-iodo-5-aminobenzene.

Scientific Research Applications

1-Bromo-3-iodo-5-nitrobenzene is utilized in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.

Biology and Medicine: Potential use in the development of pharmaceuticals and biologically active compounds.

Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-bromo-3-iodo-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro enhances the reactivity of the benzene ring towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Iodo derivatives (e.g., this compound) exhibit higher reactivity in cross-coupling reactions compared to chloro or bromo analogues due to iodine's superior leaving-group ability .

- Electron-Withdrawing Groups: The nitro group (-NO₂) deactivates the aromatic ring, directing further substitutions to meta positions. Additional electron-withdrawing groups (e.g., -SO₂CH₃ in ) further enhance this effect .

- Steric and Stability Factors : Methyl-substituted derivatives (e.g., 1-bromo-3-methyl-5-nitrobenzene) show increased steric hindrance and thermal stability, making them suitable for prolonged reactions .

Physical and Chemical Properties

| Property | This compound | 1-Bromo-3-chloro-5-nitrobenzene | 1-Bromo-3-methyl-5-nitrobenzene |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| Density | ~1.9 (estimated) | ~1.72 (similar chloro-analogue) | ~1.5 (estimated) |

| Solubility | Low in water; soluble in DMSO | Insoluble in water; soluble in THF | Partially soluble in ethanol |

| Reactivity | High (iodine as leaving group) | Moderate (chlorine less reactive) | Low (methyl stabilizes ring) |

Notes:

Biological Activity

1-Bromo-3-iodo-5-nitrobenzene, with the chemical formula CHBrINO and a molecular weight of approximately 327.90 g/mol, is an aromatic compound featuring both bromine and iodine halogens alongside a nitro group. This unique structure suggests potential biological activity, particularly in pharmacology and toxicology. The presence of halogen atoms and a nitro group can significantly influence the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

The compound is characterized by:

- Molecular Formula : CHBrINO

- Molecular Weight : 327.90 g/mol

- Log P (octanol-water partition coefficient) : 3.485, indicating moderate lipophilicity which can enhance membrane permeability.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on structurally similar compounds provides insights into its potential biological activities:

Table 1: Comparison of Biological Activities in Related Compounds

The mechanisms underlying the biological activity of halogenated nitrobenzenes typically involve:

- Electrophilic Attack : The electron-withdrawing nature of the nitro group enhances electrophilicity, facilitating reactions with nucleophiles in biological systems.

- Halogen Bonding : The presence of bromine and iodine allows for unique halogen bonding interactions that can stabilize or destabilize protein structures, potentially altering enzyme activity or receptor binding.

Toxicological Considerations

Given the structural characteristics of this compound, it is essential to consider its safety profile:

- Acute Toxicity : Similar compounds have shown harmful effects upon inhalation or skin contact. Therefore, appropriate safety measures should be taken during handling.

- Environmental Impact : The persistence of halogenated compounds in the environment raises concerns regarding their bioaccumulation and long-term ecological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.